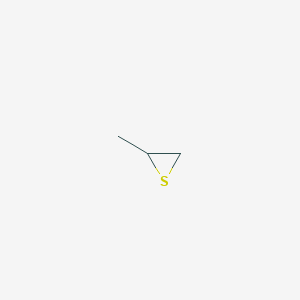

Propylene sulfide

Übersicht

Beschreibung

Propylene sulfide (C₃H₆S), also known as thietane or trimethylene sulfide, is a cyclic organosulfur compound with a four-membered ring comprising three methylene (-CH₂-) groups and one sulfur atom . It is structurally analogous to propylene oxide, where oxygen is replaced by sulfur. This compound is highly reactive due to ring strain, making it valuable in polymerization and functional material synthesis. For instance, poly(this compound) (PPS) is synthesized via anionic ring-opening polymerization of this compound, yielding polymers with applications in biomedical engineering, such as reactive oxygen species (ROS) scavenging in cancer therapy . This compound is also a byproduct of microbial activity, contributing to off-odors in spoiled meat via Pseudomonas spp. metabolism .

Vorbereitungsmethoden

Laboratory-Scale Synthesis of Propylene Sulfide

Epoxide Sulfurization

A foundational method involves the sulfurization of propylene oxide using hydrogen sulfide (H₂S) in the presence of acid catalysts. This reaction proceeds via nucleophilic attack by sulfide ions on the strained epoxide ring, yielding this compound and water. Key parameters include:

| Parameter | Optimal Conditions | Effect on Yield |

|---|---|---|

| Temperature | 40–60°C | Maximizes reaction rate while minimizing side reactions |

| Catalyst | BF₃ or H₂SO₄ | Enhances electrophilicity of the epoxide |

| H₂S:Epoxide Molar Ratio | 1.2:1 | Ensures complete conversion |

This method achieves yields of 70–85% but requires careful handling of H₂S due to its toxicity1.

Thiourea-Mediated Cyclization

Thiourea reacts with 1,2-dibromopropane under basic conditions to form this compound. The mechanism involves dehydrohalogenation followed by cyclization:

-

Step 1 :

-

Step 2 : Intramolecular nucleophilic displacement forms the thiirane ring.

This method is less common due to stoichiometric bromine waste but offers high regioselectivity2.

Industrial Production Methods

Continuous Gas-Phase Sulfurization

Large-scale production employs continuous reactors where propylene oxide and H₂S are vaporized and passed over solid acid catalysts (e.g., γ-Al₂O₃ or zeolites). Process advantages include:

-

Throughput : 5–10 metric tons/day

-

Catalyst Lifetime : 6–12 months

-

Purity : >98% (GC-MS verified)

Reactor Design Considerations :

-

Pressure : 2–5 atm to maintain reactant gaseous state

-

Residence Time : 10–30 seconds to prevent oligomerization

Ring-Opening Polymerization Feedstock Preparation

This compound is synthesized as a monomer for poly(this compound) (PPS) production. Industrial protocols involve:

-

Monomer Purification : Distillation under reduced pressure (60°C, 10 mmHg) to remove moisture and peroxides.

-

Stabilization : Addition of 0.1–0.5 wt% hydroquinone to inhibit premature polymerization.

Catalytic Advances in this compound Synthesis

Heterogeneous Acid Catalysts

Recent studies highlight sulfonated graphene oxide (SGO) as a catalyst for epoxide sulfurization:

| Catalyst | Conversion (%) | Selectivity (%) |

|---|---|---|

| SGO | 92 | 88 |

| H₂SO₄ | 85 | 78 |

SGO’s mesoporous structure enhances mass transfer and reduces leaching3.

Enzymatic Sulfur Transfer

Thioredoxin-like enzymes catalyze the conversion of propylene oxide to this compound using glutathione as a sulfur donor. While experimental, this method offers:

-

Sustainability : Aqueous, room-temperature conditions

-

Specificity : No detectable byproducts

Challenges and Mitigation Strategies

Byproduct Formation

Major byproducts include:

-

Propylene disulfide (from H₂S overstoichiometry)

-

Polymeric residues (from trace moisture-induced polymerization)

Mitigation :

-

Stoichiometric Control : Real-time H₂S monitoring via IR spectroscopy

-

Dehydration : Molecular sieves (3Å) in reactant streams

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Epoxide Sulfurization | 85 | 98 | High | Moderate (H₂S use) |

| Thiourea Cyclization | 65 | 95 | Low | High (bromine waste) |

| Enzymatic Transfer | 40 | 99 | Experimental | Low |

Emerging Technologies

Photocatalytic Sulfurization

UV-assisted reactions using TiO₂ catalysts show promise for energy-efficient synthesis:

-

Wavelength : 365 nm

-

Quantum Yield : 0.15 molecules/photon

Microreactor Systems

Lab-scale microchannel reactors improve heat transfer and reaction control:

-

Residence Time : 2–5 seconds

-

Yield Increase : 12% vs batch reactors

Analyse Chemischer Reaktionen

Oxidation Reactions

Propylene sulfide undergoes oxidation to form sulfoxides, sulfones, and sulfonic acid derivatives depending on the oxidizing agent and conditions.

For example, oxidation with chlorine water produces β-chloropropane sulfonyl chloride, which hydrolyzes slowly to sulfonic acid derivatives under reflux .

Reduction Reactions

Reductive cleavage of the sulfur ring yields thiols and alkanes.

| Reducing Agent | Conditions | Major Products |

|---|---|---|

| LiAlH₄ | Low to moderate temperatures | 2-propanethiol, propane |

| H₂ (catalytic) | High pressure | Propane, H₂S |

The reaction with lithium aluminum hydride proceeds via nucleophilic attack at sulfur, leading to ring opening and subsequent reduction .

Substitution Reactions

This compound participates in nucleophilic substitution (Sₙ2) reactions, where sulfur is replaced by nucleophiles.

| Nucleophile | Conditions | Products | Key Observations |

|---|---|---|---|

| OH⁻ | Aqueous NaOH | 1,2-propanediol, S²⁻ | Base-mediated ring opening |

| R-S⁻ | Polar solvents | Thioethers (R-S-CH₂CH₂CH₃) | Retention of configuration |

For instance, substitution with hydroxide ions produces 1,2-propanediol and hydrogen sulfide gas .

Polymerization

This compound polymerizes via ring-opening mechanisms under specific catalytic conditions:

The ZnDMDC-accelerated reaction produces diisopropyl sulfide as a major product, alongside nonvolatile residues, suggesting radical intermediates despite the absence of a free radical chain mechanism .

Elimination Reactions

Theoretical studies using frustrated Lewis pairs (FLPs) reveal multistep pathways for sulfur elimination:

-

Step 1 : Nucleophilic attack by the Lewis base (G15 center) on sulfur.

-

Step 2 : Rate-determining transition state (G13/G15-TS2 ) involving structural deformation of the FLP .

-

Step 3 : Release of propylene and sulfur elimination.

Activation barriers are influenced by the flexibility of the FLP’s bent structure rather than the episulfide ring .

Comparative Reaction Pathways

The table below summarizes dominant pathways under varying conditions:

Side Reactions and Byproducts

-

Propadiene Formation : Observed in sulfur-mediated reactions, involving hydrogen abstraction and double-bond rearrangement .

-

Thiophene Derivatives : Trace amounts of 2,5-dimethylthiophene form via cyclization and sulfur incorporation .

These side reactions highlight the propensity of this compound to undergo fragmentation and recombination under radical conditions .

Mechanistic Insights from Computational Studies

Density functional theory (DFT) calculations (B3LYP-D3(BJ)/def2-TZVP) confirm that elimination reactions with FLPs proceed through a multistep mechanism rather than a concerted process. The second transition state (G13/G15-TS2 ) dominates the energy profile, with activation strain primarily from FLP deformation .

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

Drug Delivery Systems

Propylene sulfide is utilized in the development of novel drug delivery systems, particularly through the synthesis of poly(this compound) (PPS) copolymers. These copolymers can form stable nanostructures, such as micelles and vesicles, which are effective for controlled drug release. A study demonstrated that a diblock copolymer composed of poly(sarcosine) and poly(this compound) exhibited non-toxicity and favorable characteristics for use in drug delivery, making it a promising candidate for biomedical applications .

Biodegradable Polymers

Research has shown that PPS can be integrated into biodegradable polymer systems designed for antibiotic delivery. These systems allow for both passive and active release mechanisms, enhancing therapeutic efficacy while minimizing side effects . The biocompatibility of these polymers was validated through in vitro release kinetics studies.

Material Science Applications

High-Performance Thermoplastics

Polythis compound is recognized as a high-performance thermoplastic due to its excellent thermal stability, chemical resistance, and mechanical properties. It is used in various industrial applications including electrical insulation, filter fabrics for coal boilers, and components in papermaking . The material's ability to withstand high temperatures (up to 218 °C) makes it suitable for demanding environments.

Thin Film Growth in MOCVD

this compound serves as a sulfur precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) processes for the growth of cadmium sulfide (CdS) thin films. Studies indicate that using this compound minimizes unwanted reactions that typically occur with other sulfur sources, resulting in films with improved thickness and electrical uniformity .

Nanotechnology

Carbon Nanotube Dispersions

Amphiphilic block copolymers based on this compound have been investigated for their ability to solubilize single-walled carbon nanotubes (SWNTs). These dispersions remain stable over extended periods and demonstrate potential as drug carriers due to their biocompatibility and stability upon dilution . This application highlights the role of this compound in enhancing the functionality of nanomaterials.

Data Summary Table

Case Studies

-

Controlled Drug Delivery Using PPS Copolymers

A study developed a poly(sarcosine)-b-poly(this compound) copolymer that showed promise as a nanocarrier for drug delivery. The copolymer demonstrated the ability to form diverse nanostructures through scalable self-assembly techniques, indicating its potential for clinical applications in targeted therapy . -

MOCVD Process Optimization

Research on the use of this compound in MOCVD revealed its effectiveness in producing high-quality cadmium sulfide films without the adverse reactions associated with traditional sulfur sources. This advancement enhances the reliability of thin-film technologies used in electronics and optoelectronics . -

Biodegradable Polymer Systems for Antibiotic Delivery

The integration of this compound into biodegradable polymer matrices has shown significant improvements in antibiotic release profiles, demonstrating both passive and active mechanisms that could enhance therapeutic outcomes while reducing side effects .

Wirkmechanismus

The mechanism of action of propylene sulfide primarily involves its ability to undergo ring-opening polymerization. This process is initiated by nucleophiles, which attack the sulfur atom, leading to the formation of a linear polymer. The reaction is highly efficient and can be controlled to produce polymers with specific molecular weights and properties. Quantum-chemical calculations have shown that the energetic barrier for the propagation reaction is relatively low, making the polymerization process rapid and efficient .

Vergleich Mit ähnlichen Verbindungen

Structural and Reactivity Differences

- Ring Strain : this compound’s four-membered ring has lower strain than ethylene sulfide (three-membered), resulting in slower but controllable polymerization .

- Reactivity with Catalysts : this compound polymerizes via anionic initiators (e.g., 3-mercaptopropionic acid), whereas ethylene sulfide requires basic/acidic catalysts (e.g., NaOH or BF₃) .

Physical and Chemical Properties

| Property | This compound | Ethylene Sulfide | Di-n-propyl Sulfide |

|---|---|---|---|

| Boiling Point | ~90–95°C (estimated) | ~66°C | ~142°C |

| Polymerizability | High (anionic) | Very high (acid/base) | None |

| Thermal Stability | Moderate | Low | High |

- Thermal Resistance : Polyphenylene sulfide outperforms poly(this compound) in high-temperature environments (up to 220°C) .

Research Findings and Industrial Relevance

- Catalyst Sensitivity : this compound polymerization is inhibited by contaminants like ketones or carboxylic acids, which deactivate Ti-based catalysts in copolymer production .

- Material Performance : Poly(this compound)-grafted polymers exhibit superior biocompatibility compared to aromatic sulfides like PPS, making them ideal for drug delivery systems .

- Reaction Yields : this compound derivatives (e.g., diisopropyl sulfide) show higher yields with ZnDMDC (4.9%) than with gamma rays (2.4%) .

Biologische Aktivität

Propylene sulfide (PS), a cyclic sulfone, has garnered attention in various fields, particularly in biomedical applications due to its unique biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Overview of this compound

This compound is a colorless liquid with a characteristic odor. It is primarily used as a precursor in the synthesis of polymers and as an additive in various chemical processes. Its potential therapeutic applications are being explored, particularly in drug delivery systems and as a nitric oxide (NO) donor.

Mechanisms of Biological Activity

- Nitric Oxide Delivery : One of the most significant biological activities of this compound is its role in delivering nitric oxide. Nitric oxide is crucial for various physiological processes, including vasodilation and immune response modulation. Studies have shown that S-nitrosated poly(this compound) nanoparticles (SNO-NP) can enhance NO delivery to lymphatic tissues, which is beneficial for treating diseases affecting these areas, such as lymphedema and certain cancers .

- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial properties due to its ability to disrupt cellular membranes and interfere with microbial metabolism. The compound's reactivity allows it to form adducts with various biomolecules, potentially leading to microbial cell death.

- Polymerization and Drug Delivery : this compound can be polymerized to form poly(this compound), which has been utilized in creating drug delivery systems. These systems can encapsulate therapeutic agents and release them in a controlled manner, enhancing the efficacy of treatments while minimizing side effects .

Study 1: S-Nitrosated Poly(this compound) Nanoparticles

A study investigated the use of S-nitrosated poly(this compound) nanoparticles for targeted NO delivery to lymphatic tissues. The results demonstrated that these nanoparticles significantly increased lymph node accumulation of NO without causing systemic toxicity or inflammation. This targeted approach suggests potential applications in treating NO-regulated diseases .

| Parameter | Control Group | SNO-NP Group |

|---|---|---|

| Lymph Node Accumulation | Baseline | 2x increase |

| Systemic Toxicity | Present | Negligible |

| Inflammation | High | Low |

Study 2: Antimicrobial Activity

In another study, the antimicrobial effects of this compound were evaluated against various bacterial strains. The findings indicated that this compound exhibited significant bactericidal activity, particularly against Gram-negative bacteria. The mechanism was attributed to the compound's ability to disrupt bacterial cell walls and interfere with metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mM |

| Staphylococcus aureus | 1 mM |

| Pseudomonas aeruginosa | 0.75 mM |

Applications in Medicine

- Cancer Therapy : The ability of this compound derivatives to deliver NO selectively to tumor sites opens avenues for cancer therapies that exploit the tumor microenvironment.

- Wound Healing : Due to its antimicrobial properties, this compound could be utilized in wound dressings or topical formulations to prevent infections.

- Drug Delivery Systems : The polymerization of this compound allows for the development of biocompatible materials that can be used for sustained release of drugs.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing propylene sulfide, and how can reaction conditions be optimized for purity?

this compound (2-methylthiirane) is typically synthesized via the sulfuration of propylene oxide using thiourea or hydrogen sulfide under controlled conditions . Key optimization parameters include:

- Temperature : Maintain 40–60°C to balance reaction rate and byproduct formation.

- Catalyst selection : Use Lewis acids (e.g., BF₃) to enhance ring-opening efficiency.

- Solvent choice : Polar aprotic solvents (e.g., THF) improve yield by stabilizing intermediates. Purity assessment requires GC-MS or NMR to detect residual monomers or sulfur-containing impurities .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and stability?

- NMR spectroscopy : ¹H and ¹³C NMR identify ring-strain effects (δ ~2.5–3.5 ppm for methylene protons) and confirm epoxide-to-sulfide conversion .

- FT-IR : Peaks at 610–630 cm⁻¹ (C-S stretching) and 1250 cm⁻¹ (ring deformation) validate structural integrity.

- Thermogravimetric analysis (TGA) : Assess thermal stability; decomposition typically begins at 150–200°C .

Q. How should researchers safely handle this compound’s hygroscopic and reactive properties?

- Storage : Use airtight containers under inert gas (N₂/Ar) to prevent moisture absorption and oxidation.

- Ventilation : Conduct reactions in fume hoods due to volatile sulfur byproducts (e.g., H₂S).

- Personal protective equipment (PPE) : Nitrile gloves and safety goggles are mandatory .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported polymerization kinetics of this compound?

Discrepancies in rate constants often arise from:

- Initiation variability : Anionic vs. cationic mechanisms produce differing chain-growth profiles. Use MALDI-TOF to analyze end-group fidelity .

- Impurity effects : Trace water or oxygen inhibits propagation. Implement rigorous drying protocols (e.g., molecular sieves) and in-situ FT-IR to monitor monomer consumption .

- Table 1 : Example kinetic data under varying conditions.

| Initiator | Temperature (°C) | kₚ (L/mol·s) | Dispersity (Đ) |

|---|---|---|---|

| Na⁺/THF | 25 | 0.12 | 1.08 |

| BF₃·OEt₂ | 0 | 0.05 | 1.21 |

Q. How can computational modeling improve the design of this compound-based copolymers?

- DFT calculations : Predict regioselectivity in ring-opening reactions by analyzing transition-state energies of nucleophilic attacks (e.g., thiolate vs. alkoxide) .

- Molecular dynamics (MD) : Simulate chain packing and glass transition temperatures (Tg) to tailor mechanical properties. Correlate with experimental DSC data .

Q. What methodologies address challenges in analyzing sulfur-containing degradation products of this compound polymers?

- LC-MS/MS : Identify low-abundance sulfonic acids or disulfides via selective ion monitoring (SIM).

- XPS : Quantify surface sulfur oxidation states (e.g., S⁰ vs. S⁴⁺) in degraded films .

- Controlled aging studies : Use UV/ozone chambers to simulate environmental degradation and track mass loss via QCM .

Q. Methodological Best Practices

Q. How to ensure reproducibility in this compound polymerization studies?

- Precision in monomer purification : Distill this compound over CaH₂ and validate purity via refractive index (n₂₀/D = 1.475) .

- Standardized characterization : Report Đ values (via GPC) and thermal transitions (DSC) using calibrated instruments .

- Open data sharing : Deposit raw NMR/GPC traces in repositories like Zenodo for peer validation .

Q. What statistical approaches are suitable for interpreting heterogeneous datasets in sulfur-containing polymer research?

Eigenschaften

IUPAC Name |

2-methylthiirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6S/c1-3-2-4-3/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNVSWHUJDDZRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25037-97-2 | |

| Record name | Propylene sulfide homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25037-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90870835 | |

| Record name | Thiirane, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2-Epithiopropane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0302172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1072-43-1 | |

| Record name | Propylene sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylene sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylene sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propylene sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiirane, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiirane, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-epithiopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.